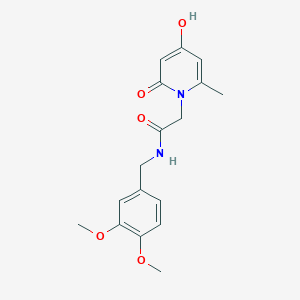![molecular formula C25H32N2O6 B12156042 5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12156042.png)
5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one
IUPAC Name: (2E)-3-(3,4-diethoxyphenyl)-1-[2-(diethylamino)ethyl]-5-oxo-1,5-dihydrofuran-2-ylidene)pyrrolidine-2,4-dione
This compound belongs to the class of heterocyclic compounds , containing both a pyrrolinone ring and a furan ring. Its intricate structure suggests potential biological activity.
Preparation Methods
Synthetic Routes::
Knoevenagel Condensation:
Michael Addition:
Furan Formation:
Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for further investigation.
Chemical Reactions Analysis
Oxidation: The furan ring can be oxidized to form a furanone.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The diethylaminoethyl group can undergo nucleophilic substitution reactions.
Common Reagents: Sodium ethoxide, diethylamine, sulfuric acid, oxidizing agents.
Major Products: Furanone derivatives, hydroxylated compounds.
Scientific Research Applications
Medicinal Chemistry: Investigated for potential drug development due to its complex structure and potential biological activity.
Antioxidant Properties: The phenolic groups may contribute to antioxidant effects.
Anti-inflammatory Activity: Studied for its anti-inflammatory potential.
Cancer Research: Some derivatives show promise as anticancer agents.
Mechanism of Action
Molecular Targets: Likely targets include enzymes, receptors, or cellular pathways related to inflammation, oxidative stress, or cancer.
Pathways Involved: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: The combination of furan, pyrrolinone, and diethylaminoethyl moieties sets it apart.
Similar Compounds: Related compounds include furanones, chalcones, and pyrrolinones.
Properties
Molecular Formula |
C25H32N2O6 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-(3,4-diethoxyphenyl)-1-[2-(diethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H32N2O6/c1-5-26(6-2)13-14-27-22(17-11-12-18(31-7-3)20(16-17)32-8-4)21(24(29)25(27)30)23(28)19-10-9-15-33-19/h9-12,15-16,22,29H,5-8,13-14H2,1-4H3 |
InChI Key |
GNNVUUZHUQVMCX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=C(C=C3)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Chlorophenyl)-7-ethoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12155965.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155985.png)
![2-{[(3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid](/img/structure/B12155994.png)
![5-[4-(Benzyloxy)-3-methoxyphenyl]-9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12155999.png)

![2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12156007.png)
![{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B12156013.png)
![5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12156014.png)
![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide](/img/structure/B12156015.png)
![3-[(2,6-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine](/img/structure/B12156030.png)
![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B12156037.png)
![tert-butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate](/img/structure/B12156038.png)

